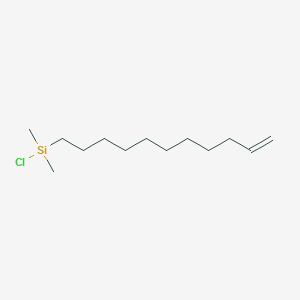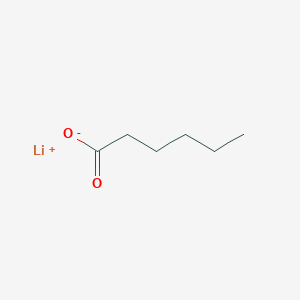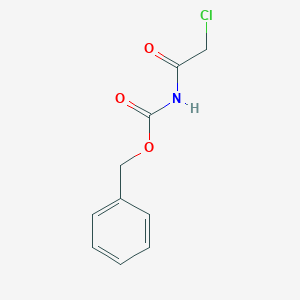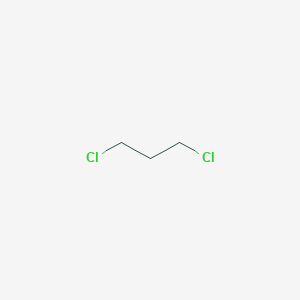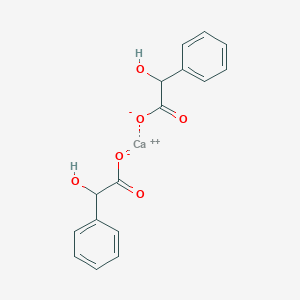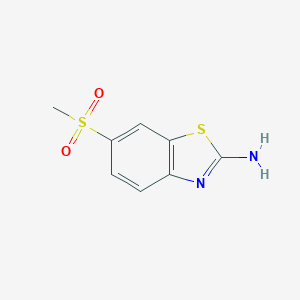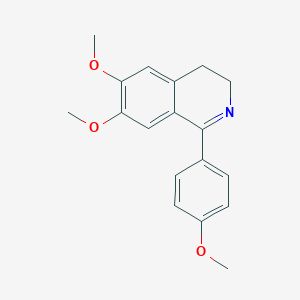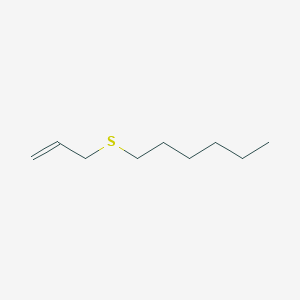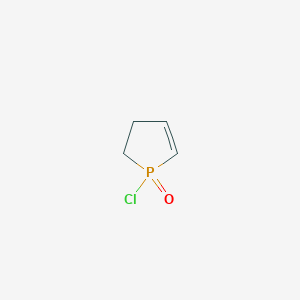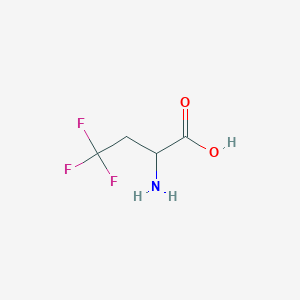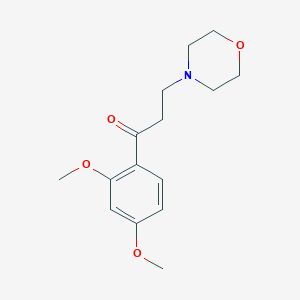
Propiophenone, 2',4'-dimethoxy-3-morpholino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 2',4'-dimethoxy-3-morpholino- is a chemical compound that is widely used in scientific research. It is a member of the phenylketone class of compounds and is often referred to as PDM. PDM is a versatile compound that has been used in a variety of research applications, including as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of PDM is not fully understood, but it is thought to act as a nucleophile in chemical reactions. PDM has been shown to react with various electrophiles, including alkyl halides, to form new compounds. Additionally, PDM has been shown to react with certain metal ions to form metal complexes.
Biochemische Und Physiologische Effekte
PDM has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments. PDM has been used as a tool for investigating the mechanisms of various biological processes, including the synthesis of cyclic ethers and the formation of metal complexes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PDM is its versatility. It can be used as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanisms of various biological processes. Additionally, PDM is relatively easy to synthesize and is considered to be relatively safe for use in laboratory experiments.
One limitation of PDM is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, PDM has not been extensively studied for its biochemical and physiological effects, so its safety and potential side effects are not fully understood.
Zukünftige Richtungen
There are many potential future directions for research involving PDM. One area of interest is the synthesis of new compounds with potential therapeutic applications, such as antitumor, antibacterial, and antiviral agents. Additionally, PDM could be used as a tool for investigating the mechanisms of various biological processes, including the formation of metal complexes and the synthesis of cyclic ethers. Further research is needed to fully understand the potential applications of PDM in scientific research.
Synthesemethoden
The synthesis of PDM involves a series of chemical reactions that begin with the condensation of propiophenone with 2,4-dimethoxybenzaldehyde. The resulting product is then reacted with morpholine to produce PDM. The synthesis of PDM is a well-established procedure that has been optimized over the years to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
PDM has been used in a variety of research applications, including as a building block for the synthesis of other compounds. It has been used to synthesize compounds with potential antitumor, antibacterial, and antiviral properties. PDM has also been used as a reagent in chemical reactions, including in the synthesis of cyclic ethers and in the preparation of heterocyclic compounds.
Eigenschaften
CAS-Nummer |
18703-83-8 |
|---|---|
Produktname |
Propiophenone, 2',4'-dimethoxy-3-morpholino- |
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO4/c1-18-12-3-4-13(15(11-12)19-2)14(17)5-6-16-7-9-20-10-8-16/h3-4,11H,5-10H2,1-2H3 |
InChI-Schlüssel |
LRMNBXLXQZOSKD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCOCC2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCOCC2)OC |
Andere CAS-Nummern |
18703-83-8 |
Synonyme |
1-(2,4-Dimethoxyphenyl)-3-morpholino-1-propanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



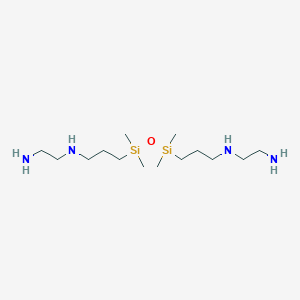
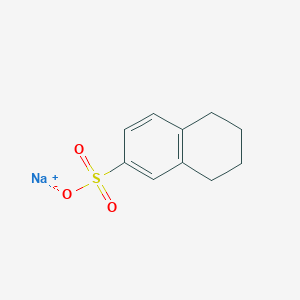
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
